8-Chloro-1,3,9-trimethyl-1H-purine-2,6(3H,9H)-dione
Description
8-Chloro-1,3,9-trimethyl-1H-purine-2,6(3H,9H)-dione is a substituted xanthine derivative characterized by a purine backbone with methyl groups at positions 1, 3, and 9 and a chlorine atom at position 8. Its molecular formula is C₈H₉ClN₄O₂, with a molecular weight of 228.64 g/mol. The compound’s structure distinguishes it from classical methylxanthines like theophylline or caffeine, primarily due to the rare substitution at position 9, which may influence its physicochemical and pharmacological properties.
Properties
CAS No. |
4921-53-3 |
|---|---|
Molecular Formula |
C8H9ClN4O2 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
8-chloro-1,3,9-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H9ClN4O2/c1-11-5-4(10-7(11)9)6(14)13(3)8(15)12(5)2/h1-3H3 |
InChI Key |
HHFGMAGXJKCINI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1Cl |
Origin of Product |
United States |
Biological Activity
8-Chloro-1,3,9-trimethyl-1H-purine-2,6(3H,9H)-dione, commonly referred to as 8-Chlorocaffeine , is a purine derivative with significant biological activity. Its structure includes a chlorine atom at the 8-position and three methyl groups at the 1, 3, and 9 positions. This compound is primarily studied for its pharmacological properties and potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 228.64 g/mol
- CAS Number : 4921-53-3
- Melting Point : 190-192°C
- Boiling Point : 425.4°C at 760 mmHg
- Density : 1.6 g/cm³
8-Chlorocaffeine exhibits biological activity primarily through its interaction with adenosine receptors. It acts as an antagonist at A and A receptors, which are implicated in various physiological processes including neurotransmission and cardiovascular functions. The presence of the chlorine atom enhances its binding affinity compared to caffeine, making it a subject of interest in pharmacological research.
Antioxidant Activity
Research indicates that 8-Chlorocaffeine possesses antioxidant properties. In various assays, it demonstrated the ability to scavenge free radicals, which may contribute to its neuroprotective effects. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
Neuroprotective Effects
Studies have shown that 8-Chlorocaffeine can protect neuronal cells from apoptosis induced by oxidative stress. For instance, in vitro experiments using neuronal cell lines revealed that treatment with this compound significantly reduced cell death and improved cell viability under oxidative conditions .
Stimulatory Effects
Similar to caffeine, 8-Chlorocaffeine exhibits stimulatory effects on the central nervous system (CNS). It enhances alertness and cognitive functions by increasing dopamine levels in the brain. This makes it a candidate for further exploration in treating conditions like ADHD and narcolepsy .
Study on Neuroprotection
A study conducted on rat models demonstrated that administration of 8-Chlorocaffeine resulted in improved cognitive function after induced oxidative stress. The results indicated a marked decrease in markers of neuronal damage compared to control groups .
Antioxidant Efficacy Evaluation
In a comparative analysis of various xanthine derivatives, 8-Chlorocaffeine was found to have a superior antioxidant capacity when assessed using the DPPH assay. It showed significant inhibition of free radical formation compared to other tested compounds .
Research Findings Summary
| Biological Activity | Findings |
|---|---|
| Antioxidant Activity | Effective in scavenging free radicals; superior to other xanthines |
| Neuroprotective Effects | Reduces apoptosis in neuronal cells; improves cell viability |
| Stimulatory Effects | Enhances dopamine levels; potential for ADHD treatment |
Scientific Research Applications
Biological Activities
8-Chloro-1,3,9-trimethyl-1H-purine-2,6(3H,9H)-dione exhibits several biological activities akin to other methylxanthines. Research indicates its potential effects on:
- Central Nervous System Stimulation : Similar to caffeine, it may enhance alertness and cognitive function.
- Antioxidant Properties : Studies suggest it can combat oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary findings indicate potential in reducing inflammation.
Pharmacological Studies
8-Chloro-1,3,9-trimethyl-1H-purine-2,6(3H,9H)-dione has been investigated for its pharmacological properties. It is often studied in relation to:
- Stimulant Effects : Its impact on the central nervous system makes it a candidate for exploring treatments for conditions like ADHD.
- Respiratory Diseases : Similar compounds have shown efficacy in managing asthma and COPD due to their bronchodilator effects.
Synthesis and Derivative Development
The synthesis of this compound typically involves modifications of existing purine derivatives. Research has focused on:
- Alkylation and Arylation Reactions : These methods allow for the introduction of various functional groups that can enhance biological activity or alter pharmacokinetics.
| Reaction Type | Description |
|---|---|
| Alkylation | Introduction of alkyl groups to enhance lipophilicity and cellular uptake. |
| Arylation | Modification to improve receptor binding affinity. |
Study on CNS Effects
A study published in Pharmacology Biochemistry and Behavior examined the stimulant effects of 8-chloro-1,3,9-trimethyl-1H-purine-2,6(3H,9H)-dione in rodent models. Results indicated significant increases in locomotor activity compared to control groups, suggesting its potential as a cognitive enhancer.
Antioxidant Activity Investigation
Research featured in Food Chemistry assessed the antioxidant capacity of this compound using various assays (DPPH and ABTS). The findings revealed that it exhibited comparable antioxidant activity to well-known antioxidants like vitamin C.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between 8-Chloro-1,3,9-trimethyl-1H-purine-2,6(3H,9H)-dione and related purine derivatives:
Key Observations
Position 9 Methylation: The 9-methyl group in the target compound is uncommon in naturally occurring methylxanthines.
Chlorine at Position 8: The 8-Cl substitution, as seen in 8-chlorotheophylline, is known to enhance adenosine receptor antagonism and metabolic stability compared to non-halogenated analogs .
Pharmacological Hypotheses
- Receptor Binding: The 8-Cl and 9-Me groups may synergistically alter adenosine receptor (A₁, A₂ₐ) binding kinetics, possibly leading to unique therapeutic profiles.
- Solubility : Increased lipophilicity could reduce aqueous solubility, necessitating formulation adjustments for bioavailability.
Preparation Methods
Chlorine Gas in Hydrochloric Acid/Methanol
A seminal approach, adapted from procedures for analogous iodinated purines, employs chlorine gas (Cl₂) in a hydrochloric acid-methanol mixture.
Procedure :
-
Dissolve caffeine (10 g) in a chilled (–10°C) mixture of methanol (30 mL) and concentrated HCl (10 mL).
-
Bubble Cl₂ gas through the solution for 12–15 minutes at –10 to –5°C.
-
Quench the reaction by pouring onto ice (150 g) and adjust pH to 5–6 with ammonia.
-
Isolate the crude product via filtration and purify via recrystallization from hot water/ethanol.
Yield : ~34%.
Mechanism : Cl₂ reacts with HCl to form Cl⁺, which undergoes electrophilic substitution at the electron-rich 8th position of the purine ring.
Phosphorus Oxychloride (POCl₃) as Chlorinating Agent
POCl₃ offers a safer alternative to gaseous Cl₂, particularly in small-scale syntheses.
Procedure :
-
Reflux caffeine (5 g) in POCl₃ (20 mL) for 4–6 hours.
-
Cool the mixture, then cautiously hydrolyze with ice water.
-
Neutralize with aqueous NaOH and extract with chloroform.
-
Evaporate the organic layer and recrystallize the residue from chloroform.
Yield : 40–50%.
Advantages : Avoids handling gaseous Cl₂; higher reproducibility.
Alternative Synthetic Routes
From 2-Chloro-8-Purinethiol Intermediates
A multistep pathway involves the synthesis of 2-chloro-8-purinethiol (VIII) as a precursor:
Step 1 :
-
React 2,4,5-triaminopyrimidine with phosgene (COCl₂) in basic conditions to form 2-chloro-8-hydroxypurine.
Step 2 :
-
Treat with thiourea in n-propanol to yield 2-chloro-8-purinethiol (VIII).
Step 3 :
-
Methylate VIII using methyl iodide (CH₃I) in alkaline conditions to introduce methyl groups at positions 1, 3, and 7.
Halogen Exchange Reactions
8-Bromo- or 8-iodocaffeine can undergo nucleophilic substitution with chloride sources.
Procedure :
-
Reflux 8-iodocaffeine (1 g) with KCl (excess) in dimethylformamide (DMF) at 120°C for 8 hours.
-
Filter and concentrate the mixture.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Purification and Characterization
Analytical Data
-
Spectroscopy :
Challenges and Optimization
-
Regioselectivity : Competing chlorination at the 2nd position can occur; precise temperature control (–5°C) minimizes byproducts.
-
Safety : Cl₂ and POCl₃ require fume hood use due to toxicity and corrosivity.
Industrial and Research Applications
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 8-Chloro-1,3,9-trimethyl-1H-purine-2,6(3H,9H)-dione with high purity?
- Methodological Answer : Synthesis requires precise temperature control (20–50°C), polar aprotic solvents (e.g., DMF or DMSO), and optimized reaction times (6–24 hours). Chlorination at the 8-position often necessitates halogenating agents like POCl₃ under anhydrous conditions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and validation via HPLC (≥95% purity) are critical .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
- Methodological Answer : Stability assays should include:
- pH-dependent degradation studies (pH 2–12, 37°C) with UV-Vis spectroscopy to track absorbance changes at λmax (e.g., 260–280 nm for purine derivatives).
- Mass spectrometry (MS) to identify degradation byproducts (e.g., dechlorination or demethylation).
- NMR (¹H/¹³C) to confirm structural integrity post-exposure .
Q. What experimental designs are recommended for evaluating its solubility and partition coefficients?
- Methodological Answer : Use the shake-flask method with octanol-water partitioning (logP measurements) and HPLC-derived solubility profiles. For polar solvents, employ Hansen solubility parameters to predict miscibility. Temperature-controlled solubility studies (10–50°C) can reveal thermodynamic stability trends .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Dose-response assays (IC₅₀/EC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish target-specific effects from off-target toxicity.
- Kinetic studies (e.g., SPR or ITC) to quantify binding affinities to proposed enzyme targets (e.g., adenosine deaminase).
- Metabolomic profiling (LC-MS/MS) to identify downstream metabolites influencing activity discrepancies .
Q. What computational approaches are effective for modeling its interaction with purinergic receptors?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger Suite) using receptor crystal structures (e.g., PDB ID 4UFR for adenosine A₂A receptor).
- MD simulations (GROMACS) to assess ligand-receptor stability over 100-ns trajectories.
- Free energy calculations (MM/PBSA) to rank binding affinities relative to known agonists/antagonists .
Q. How can researchers optimize reaction pathways to minimize byproducts during large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) to screen variables (catalyst loading, solvent ratios).
- Continuous flow chemistry for improved heat/mass transfer and reduced side reactions.
- In-line PAT (Process Analytical Technology) with FTIR or Raman spectroscopy for real-time monitoring .
Q. What strategies mitigate photodegradation in long-term storage studies?
- Methodological Answer :
- Light-exposure assays (ICH Q1B guidelines) under UV/visible light (320–800 nm) with HPLC-MS to track photolytic products.
- Stabilizer additives (e.g., antioxidants like BHT or ascorbic acid).
- Lyophilization for storage in amber vials under inert gas (N₂/Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
